

# 3,4-dimethoxy-N-(2-phenylethyl)benzamide structure elucidation

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## Compound of Interest

**Compound Name:** 3,4-dimethoxy-N-(2-phenylethyl)benzamide

**CAS No.:** 93598-25-5

**Cat. No.:** B400777

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An In-Depth Technical Guide to the Structure Elucidation of **3,4-Dimethoxy-N-(2-phenylethyl)benzamide**

## Executive Summary

The definitive structural elucidation of small organic molecules requires a multi-modal analytical approach that transcends simple mass confirmation. As application scientists, we must construct a self-validating matrix of spectroscopic data to unambiguously map skeletal connectivity and stereoelectronic environments. This whitepaper details the comprehensive analytical framework used to elucidate **3,4-dimethoxy-N-(2-phenylethyl)benzamide** (C<sub>17</sub>H<sub>19</sub>NO<sub>3</sub>), a molecule featuring a 3,4-dimethoxyphenyl pharmacophore linked to a phenethylamine moiety via a secondary amide bridge.

By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigid, causality-driven workflow that leaves no room for structural ambiguity[1].

## Phase I: Compositional & Functional Group Profiling

Before mapping the atomic skeleton, we must establish the exact molecular formula and identify the primary functional groups. This prevents downstream misinterpretation of NMR data by bounding the chemical space[2].

### High-Resolution Mass Spectrometry (HRMS)

The Causality of the Method: We utilize Electrospray Ionization in positive mode (ESI+) because the amide carbonyl oxygen acts as a strong hydrogen bond acceptor, readily forming a highly stable  $[M+H]^+$  pseudo-molecular ion. Time-of-Flight (TOF) mass analyzers are selected to provide sub-2 ppm mass accuracy, which is mathematically required to rule out isobaric interferences and confirm the exact elemental composition ( $C_{17}H_{19}NO_3$ )[3].

#### Self-Validating Protocol: ESI-Q-TOF MS Acquisition

- **Calibration:** Infuse a known calibrant (e.g., Leucine Enkephalin,  $m/z$  556.2771) simultaneously with the analyte via a dual-spray source. This creates an internal lock-mass, ensuring the mass axis is continuously self-calibrated against thermal drift.
- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).
- **Acquisition:** Scan  $m/z$  100–1000. Isolate the  $[M+H]^+$  parent ion ( $m/z$  286.1) in the quadrupole.
- **Fragmentation (MS/MS):** Apply Collision-Induced Dissociation (CID) at 20-30 eV to cleave the relatively labile amide C-N bond, yielding diagnostic substructural cations.

Table 1: HRMS and MS/MS Fragmentation Data

Ion Species	Theoretical m/z	Observed m/z	Error (ppm)	Structural Assignment
[M+H] <sup>+</sup>	286.1443	286.1440	-1.0	Intact protonated molecule
Fragment 1	165.0552	165.0554	+1.2	3,4-dimethoxybenzoyl cation

| Fragment 2 | 105.0704 | 105.0701 | -2.8 | Phenylethyl cation |

## Attenuated Total Reflectance FT-IR (ATR-FTIR)

The Causality of the Method: ATR-FTIR is prioritized over transmission KBr pellet methods because it eliminates the risk of hygroscopic water absorption, which would artificially broaden the 3300 cm<sup>-1</sup> region and obscure the critical secondary amide N-H stretch[3].

### Self-Validating Protocol: ATR-FTIR Acquisition

- Background Collection: Record a 32-scan background of the empty diamond ATR crystal to subtract ambient CO<sub>2</sub> and water vapor.
- Sample Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact (critical for evanescent wave penetration).
- Acquisition: Collect 32 scans from 4000 to 400 cm<sup>-1</sup> at a resolution of 4 cm<sup>-1</sup>.

Table 2: Diagnostic FT-IR Functional Group Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
3310	Medium, Sharp	N-H stretch (secondary amide)
1640	Strong	C=O stretch (Amide I band)
1550	Strong	N-H bend (Amide II band)

| 1260, 1025 | Strong | C-O-C asymmetric/symmetric stretch (methoxy) |

## Phase II: Skeletal Connectivity & Stereoelectronic Mapping

While MS and IR provide the "parts list," NMR spectroscopy provides the blueprint. Relying solely on LC-MS/MS fragmentation can lead to incorrect regioisomer assignments; NMR is mandatory for definitive structural proof[4].

### 1D and 2D NMR Strategy

The Causality of the Method: We dissolve the sample in CDCl<sub>3</sub>. The non-polar nature of the phenylethyl and dimethoxyphenyl groups ensures excellent solubility, while the residual CHCl<sub>3</sub> peak (7.26 ppm) serves as an internal chemical shift reference, validating the spectral axis without external TMS[1].

To unambiguously link the two halves of the molecule across the amide bond, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (<sup>2</sup>J, <sup>3</sup>J) carbon-proton couplings, allowing us to "see" across the heteroatom barrier (N-H) where standard COSY fails[2].

Self-Validating Protocol: Multidimensional NMR Acquisition

- Preparation: Dissolve 15 mg of analyte in 0.6 mL CDCl<sub>3</sub> (99.8% D) in a standard 5 mm NMR tube.
- <sup>1</sup>H & <sup>13</sup>C 1D NMR: Acquire <sup>1</sup>H (64 scans, 10s relaxation delay for quantitative integration) and <sup>13</sup>C (1024 scans, complete proton decoupling).

- COSY (Correlation Spectroscopy): Acquire to map the contiguous spin systems (e.g., the Ar-CH<sub>2</sub>-CH<sub>2</sub>-N system).
- HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign every proton to its directly attached carbon (<sup>1</sup>J<sub>CH</sub>).
- HMBC: Acquire with a long-range coupling delay optimized for 8 Hz (typical for aromatic and carbonyl <sup>3</sup>J couplings) to establish the quaternary carbons and the amide linkage.

Table 3: Consolidated <sup>1</sup>H and <sup>13</sup>C NMR Assignments (500 MHz, CDCl<sub>3</sub>)

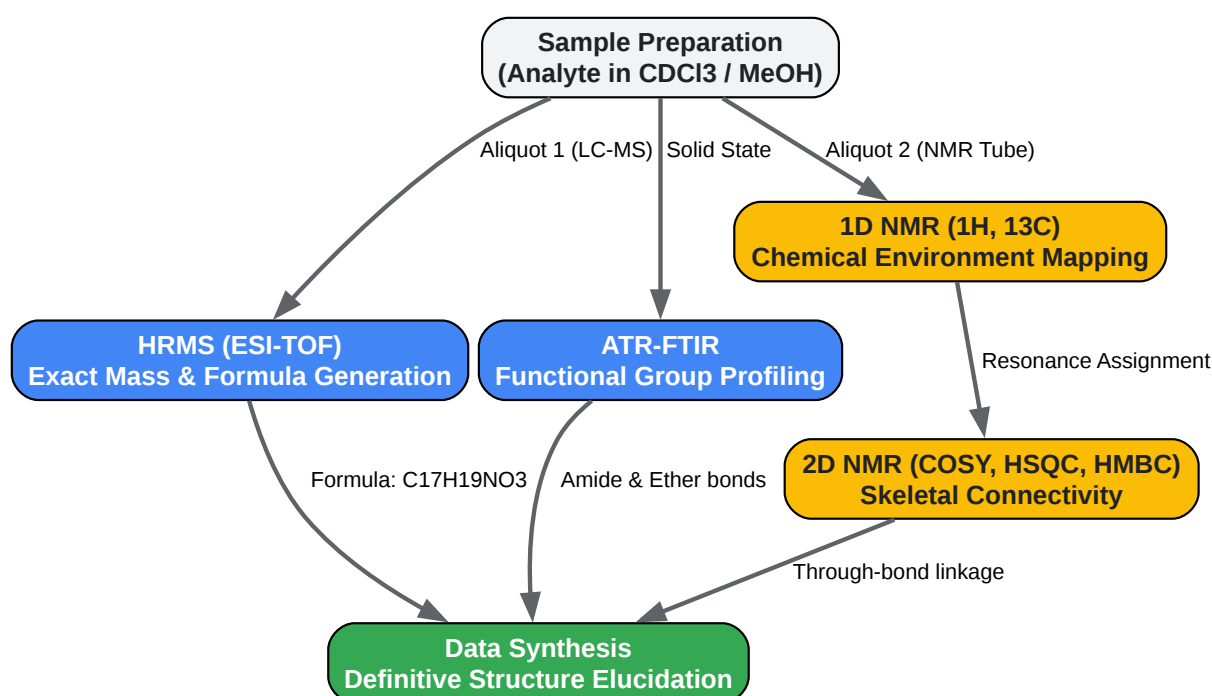
Position	<sup>1</sup> H Shift (δ, ppm) & Multiplicity	<sup>13</sup> C Shift (δ, ppm)	Key 2D Correlations (HMBC/COSY)
<b>Carbonyl (C=O)</b>	-	<b>167.2</b>	<b>HMBC from H-2, H-6, N-CH<sub>2</sub></b>
N-H	6.20 (br t, 1H)	-	COSY to N-CH <sub>2</sub>
N-CH <sub>2</sub>	3.68 (q, J=7.0 Hz, 2H)	41.3	COSY to Ar-CH <sub>2</sub> ; HMBC to C=O
Ar-CH <sub>2</sub>	2.92 (t, J=7.0 Hz, 2H)	35.7	COSY to N-CH <sub>2</sub> ; HMBC to Phenyl C-1'
OCH <sub>3</sub> (x2)	3.89 (s, 3H), 3.91 (s, 3H)	56.0, 56.1	HMBC to C-3, C-4
H-2 (Benzoyl)	7.40 (d, J=2.0 Hz, 1H)	110.6	HMBC to C=O, C-4, C-6
H-5 (Benzoyl)	6.85 (d, J=8.4 Hz, 1H)	110.2	HMBC to C-1, C-3
H-6 (Benzoyl)	7.25 (dd, J=8.4, 2.0 Hz, 1H)	119.5	HMBC to C=O, C-2, C-4

| Phenyl Ring | 7.20 - 7.35 (m, 5H) | 126.6 - 128.8 | HMBC from Ar-CH<sub>2</sub> |

Analytical Note on the ABX Spin System: The 3,4-dimethoxyphenyl ring presents a classic ABX pattern. The meta-coupling ( $J \approx 2.0$  Hz) between H-2 and H-6, combined with the ortho-coupling ( $J \approx 8.4$  Hz) between H-5 and H-6, definitively proves the 1,2,4-trisubstitution pattern, ruling out the 3,5-dimethoxy regioisomer[1].

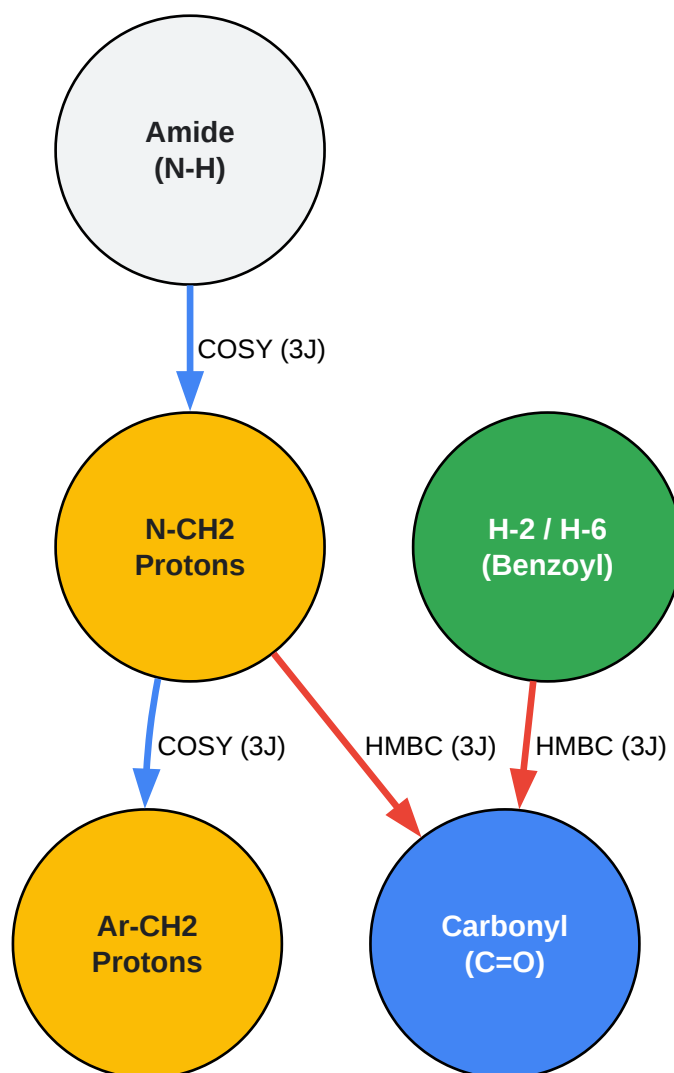
## Visualization of the Elucidation Logic

To synthesize the analytical workflow and the critical stereoelectronic relationships, the following logical diagrams map the causality of our structural proof.



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Fig 1. Multi-modal analytical workflow for the structural elucidation of benzamide derivatives.



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Fig 2. Key 2D NMR correlations (Red: HMBC, Blue: COSY) establishing the amide linkage.

## Conclusion

The structural elucidation of **3,4-dimethoxy-N-(2-phenylethyl)benzamide** is definitively confirmed through a cross-validating matrix of spectroscopic data. The HRMS data secures the elemental composition and primary substructures, while FT-IR confirms the presence of the secondary amide. Ultimately, the 2D NMR HMBC correlations act as the keystone, proving the covalent connectivity between the 3,4-dimethoxybenzoyl group and the phenethylamine moiety across the amide carbonyl[5].

## References

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. *European Journal of Organic Chemistry*, 2008(16), 2671-2688. URL: [\[Link\]](#)
- Hypha Discovery. (2024). Structure Elucidation by NMR. URL: [\[Link\]](#)

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